Lamotrigine (hydrate)
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Overview
Description
Lamotrigine (hydrate) is a phenyltriazine compound primarily used as an anticonvulsant and mood stabilizer. It is marketed under the brand name Lamictal and is used to treat epilepsy and bipolar disorder. The compound is known for its ability to inhibit voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and reducing the release of excitatory neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lamotrigine involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-diamino-1,2,4-triazine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of lamotrigine hydrate involves the formation of a lamotrigine hydrate suspension, followed by filtration, drying, and milling of the dried lamotrigine hydrate crystals. The milled material is then mixed with pharmaceutically acceptable excipients to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Lamotrigine undergoes various chemical reactions, including:
Oxidation: Lamotrigine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert lamotrigine to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Lamotrigine hydrate has a wide range of scientific research applications:
Chemistry: Used in the study of supramolecular synthons and cocrystal design.
Biology: Investigated for its effects on neuronal excitability and neurotransmitter release.
Medicine: Widely used in the treatment of epilepsy and bipolar disorder.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Lamotrigine exerts its effects by inhibiting voltage-sensitive sodium channels and voltage-gated calcium channels in neurons. This inhibition reduces the release of excitatory neurotransmitters such as glutamate and aspartate, thereby stabilizing neuronal membranes and preventing excessive neuronal firing. The compound also enhances GABAergic neurotransmission, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Lamotrigine is unique among anticonvulsants due to its phenyltriazine structure. Similar compounds include:
Carbamazepine: Another anticonvulsant that stabilizes neuronal membranes but has a different chemical structure.
Valproate: Used to treat epilepsy and bipolar disorder, but works by increasing GABA levels in the brain.
Phenytoin: Stabilizes neuronal membranes by inhibiting sodium channels, similar to lamotrigine, but has a different chemical structure.
Lamotrigine’s unique mechanism of action and chemical structure make it a valuable addition to the range of available anticonvulsants .
Properties
Molecular Formula |
C9H9Cl2N5O |
---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;hydrate |
InChI |
InChI=1S/C9H7Cl2N5.H2O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;/h1-3H,(H4,12,13,14,16);1H2 |
InChI Key |
KQMWTSFVXFEXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.O |
Origin of Product |
United States |
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